![molecular formula C18H20N4O B2567222 11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol](/img/structure/B2567222.png)

11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GMC 1-116 est un composé chimique qui est un analogue et un métabolite de la clozapine. Il est connu pour sa faible affinité pour les récepteurs de la sérotonine 2 et sa forte affinité pour les récepteurs muscariniques 1. Ce composé est principalement utilisé dans la recherche scientifique en raison de ses propriétés pharmacologiques uniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

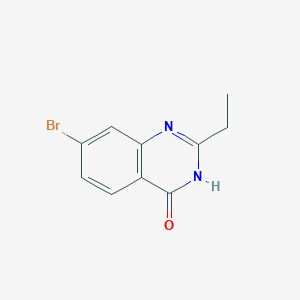

La synthèse de GMC 1-116 implique la modification de la clozapine. Le processus comprend généralement l'introduction d'un groupe hydroxyle à une position spécifique sur la molécule de clozapine. Ceci peut être réalisé par diverses réactions chimiques, y compris l'hydroxylation et d'autres techniques de synthèse organique. Les conditions de réaction impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde et des catalyseurs pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle de GMC 1-116 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des systèmes automatisés et des mesures rigoureuses de contrôle de la qualité pour assurer la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

GMC 1-116 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel dans le composé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent généralement des températures et des pressions contrôlées pour assurer le résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type spécifique de réaction et des conditions utilisées. Par exemple, l'oxydation de GMC 1-116 peut entraîner la formation d'un dérivé cétone ou aldéhyde, tandis que la réduction peut donner un dérivé alcool.

Applications de la recherche scientifique

GMC 1-116 a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier les effets des modifications structurelles sur l'activité pharmacologique.

Biologie: Investigué pour ses interactions avec divers récepteurs biologiques et ses effets potentiels sur les processus cellulaires.

Médecine: Exploré pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques.

Industrie: Utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques

Mécanisme d'action

GMC 1-116 exerce ses effets principalement par sa forte affinité pour les récepteurs muscariniques 1. Cette interaction module diverses voies de signalisation dans la cellule, entraînant des changements dans l'activité cellulaire. La faible affinité du composé pour les récepteurs de la sérotonine 2 contribue également à son profil pharmacologique global.

Applications De Recherche Scientifique

GMC 1-116 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

Biology: Investigated for its interactions with various biological receptors and its potential effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Mécanisme D'action

GMC 1-116 exerts its effects primarily through its high affinity for muscarinic 1 receptors. This interaction modulates various signaling pathways within the cell, leading to changes in cellular activity. The compound’s weak affinity for serotonin 2 receptors also contributes to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à GMC 1-116 comprennent d'autres analogues et métabolites de la clozapine, tels que GMC 1-165. Ces composés partagent des similitudes structurelles, mais diffèrent par leurs propriétés pharmacologiques spécifiques .

Unicité

GMC 1-116 est unique en raison de son profil d'affinité spécifique, qui comprend une forte affinité pour les récepteurs muscariniques 1 et une faible affinité pour les récepteurs de la sérotonine 2. Ce profil distinct en fait un outil précieux dans la recherche scientifique pour étudier les interactions des récepteurs et développer de nouveaux agents thérapeutiques .

Propriétés

IUPAC Name |

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-15(14)19-16-7-6-13(23)12-17(16)20-18/h2-7,12,19,23H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYQCLIQUFEFFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)NC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)

![N-{[4-(benzyloxy)phenyl]methyl}-2-fluoropyridine-3-carboxamide](/img/structure/B2567145.png)

![2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2567146.png)

![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-6-(trifluoromethyl)pyridine](/img/structure/B2567152.png)

![N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8-ETHYL-3-(4-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2567155.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2567157.png)